Calcium alginate
Description
This calcium salt is a highly branched oligosaccharide derivative featuring multiple hydroxyl and carboxylate groups. Its complex stereochemistry and functionalization distinguish it from simpler calcium salts like calcium gluconate or chloride. The structure includes three interconnected oxane (pyranose) rings, with carboxylate groups contributing to its anionic character and calcium coordination .
Properties
IUPAC Name |
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11+,12+,16+,17+,18+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHGHGGPDJQHR-YMOPUZKJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24CaO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly odourless, white to yellowish fibrous or granular powder, White or cream-colored solid; Insoluble in water; [Hawley] Faintly grey powder; [MSDSonline] | |
| Record name | CALCIUM ALGINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Calcium alginate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4140 | |
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Solubility |
INSOL IN WATER, ACIDS, ALKALINE SOLN | |
| Record name | CALCIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR CREAM COLORED POWDER, OR FILAMENTS, GRAINS, OR GRANULES | |
CAS No. |
9005-35-0 | |
| Record name | Calcium alginate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13372 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alginic acid, calcium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alginic acid, calcium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.785 | |
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| Record name | CALCIUM ALGINATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1911 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Ionic Gelation Method
This is the most widely used method for preparing calcium alginate beads or gels.
Sodium Alginate Solution Preparation: Sodium alginate is dissolved in deionized water at concentrations typically ranging from 1% to 3% (w/v), depending on desired gel strength and bead size.
Mixing with Active Agents (Optional): For drug delivery applications, active compounds (e.g., tetrandrine) can be dissolved or dispersed in the sodium alginate solution.
Crosslinking via Calcium Ion Bath:
- The sodium alginate solution is dropped or extruded into a calcium chloride solution (commonly 1.5% to 4% w/v).
- Calcium ions diffuse into the alginate droplets, replacing sodium ions and crosslinking the guluronic acid blocks in the alginate chains, forming insoluble this compound beads or gels.
- The beads are allowed to harden in the calcium chloride bath for 15 to 30 minutes.
-
- The formed beads are filtered and rinsed with deionized water to remove excess calcium chloride.
- Beads can be dried at room temperature or under controlled conditions depending on the application.
Example Formulation Data (from a colon-targeted drug delivery study):
| Formula | Sodium Alginate (% w/v) | Calcium Chloride (% w/v) | Crosslinking Time (min) | Entrapment Efficiency (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2 | 2 | 15 | ~75 | Base formulation |
| 2 | 2 | 3 | 15 | 82.46 ± 2.73 | Optimal formulation |
| 3 | 2 | 4 | 15 | ~78 | Higher CaCl2 conc. |
Alternative Calcium Sources and Methods
Calcium Carbonate Use: Calcium carbonate can be mixed with sodium alginate solution and then extruded into a calcium chloride bath to form beads. The carbonate reacts to release Ca^2+ ions gradually, allowing controlled gelation and gas release in some applications.
Sustained Release Hydrogels: Calcium silicate powders dispersed in organic solvents with glucose-δ-lactone (GDL) can be used to prepare calcium-releasing hydrogels with fiber reinforcement, allowing controlled calcium ion release.
Factors Influencing Preparation and Properties
Detailed Research Findings
Morphology and Size: this compound beads prepared by ionic gelation are generally spherical with rough surfaces and pores due to polymer matrix density variations. Higher calcium concentrations increase bead diameter and water content due to more extensive crosslinking.
Entrapment Efficiency: Optimal sodium alginate to calcium chloride ratio (2:3) yielded the highest entrapment efficiency (~82.5%) for drug-loaded beads, indicating efficient incorporation of active compounds.
Thermal and Crystallinity Properties: Drug-loaded this compound beads show reduced melting points and decreased crystallinity compared to pure drug or unmodified beads, indicating homogeneous dispersion of the active compound within the polymer matrix.
Gas Release Behavior: this compound beads prepared with calcium carbonate and sodium alginate show distinct gas release patterns (ethylene and CO_2), influenced by bead size and alginate concentration, which modulate crosslink density and permeability.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Typical Applications |
|---|---|---|---|
| Ionic Gelation with CaCl_2 | Dropwise addition of sodium alginate into CaCl_2 bath; washing and drying | Simple, controllable bead size and properties; high entrapment efficiency | Drug delivery, food gels, wound dressings |
| Use of CaCO_3 with Sodium Alginate | Mixing CaCO3 into alginate solution, extrusion into CaCl2 bath | Controlled Ca^2+ release; modulated gelation and gas release | Controlled release systems, food packaging |
| Calcium Silicate Dispersion with GDL | Dispersing Ca silicate in organic solvent with GDL; fiber reinforcement | Sustained Ca^2+ release; enhanced mechanical strength | Hydrogels for biomedical applications |
Chemical Reactions Analysis
Types of Reactions
calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate undergoes various chemical reactions, including ion exchange and gel formation. When calcium alginate comes into contact with sodium ions, an ion exchange occurs, transforming the dry alginate fibers into a soft, moist gel .
Common Reagents and Conditions
Ion Exchange: Sodium ions in wound fluid react with calcium ions in this compound, forming a gel.
Gel Formation: Calcium ions interact with alginate to induce a sol-gel transition.
Major Products Formed
The primary product formed from these reactions is a gel-like substance that is used in various applications, including wound dressings and drug delivery systems .
Scientific Research Applications
Biomedicine
Wound Dressings : Calcium alginate has been widely utilized in wound care due to its biocompatibility and ability to form gels upon contact with wound exudate. The gel provides a moist environment conducive to healing while also absorbing excess fluid.
Drug Delivery Systems : The compound serves as a carrier for controlled drug release. Its gel-forming properties allow for the encapsulation of therapeutic agents which can be released over time in a controlled manner. This is particularly beneficial for sustained-release formulations in chronic disease management.
Tissue Engineering : In tissue engineering applications, this compound is used as a scaffold material that supports cell attachment and growth. Its porous structure facilitates nutrient diffusion and waste removal while providing mechanical support for tissue regeneration.
Biotechnology
Enzyme Entrapment : The compound is effective in enzyme immobilization processes. By entrapping enzymes within its gel matrix, it enhances stability and reusability for various biocatalytic processes.
Artificial Seeds in Plant Tissue Culture : this compound beads are used to encapsulate plant cells or tissues to create artificial seeds. This technique aids in the mass propagation of plants and ensures better survival rates during transplantation.
Environmental Science
Wastewater Treatment : this compound is employed in wastewater treatment processes as it can effectively bind heavy metals and other contaminants. Its gel matrix can trap pollutants and facilitate their removal from water systems.
Three-Dimensional Cell Cultures : In environmental research and biotechnology studies, this compound serves as a matrix for three-dimensional cell cultures. This allows for more accurate modeling of biological systems compared to traditional two-dimensional cultures.
Food Industry
Thickening Agent : In the food industry, this compound is used as a thickener and stabilizer in various products such as sauces and dressings. Its ability to form gels enhances texture and mouthfeel.
Emulsifier : The compound acts as an emulsifier in food formulations by stabilizing oil-in-water emulsions. This property is crucial for maintaining the quality and shelf-life of food products.
Uniqueness of Calcium; (2S,3S,4S,5S,6R)-6...
The unique ability of calcium; (2S,3S,4S,5S,6R)-6... to form gels upon ion exchange distinguishes it from other similar compounds. This property enhances its effectiveness in wound healing applications and drug delivery systems by providing a controlled release mechanism and creating a conducive environment for healing .
Mechanism of Action
The mechanism of action of calcium alginate revolves around its interaction with ions. When applied to a wound, calcium ions in the alginate fibers exchange with sodium ions in the wound fluid, transforming the dry alginate fibers into a soft, moist gel . This ion exchange process is crucial for its effectiveness in wound healing and drug delivery.
Comparison with Similar Compounds
Table 1: Key Structural Features
Structural Insights :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s solubility is likely intermediate between highly soluble gluconate and poorly soluble citrate due to competing effects of hydroxylation (increasing solubility) and molecular size (reducing it) .
- X-ray crystallography data from analogous compounds (e.g., ’s 2o and 2q) suggests that its rigid, branched structure may limit conformational flexibility, enhancing thermal stability compared to linear salts .
Table 3: Application Comparison
Functional Advantages :
- The target compound’s multiple carboxylates could enable efficient heavy-metal chelation, outperforming citrate in environmental applications .
- In medicine, its slow calcium release (inferred from structural stability) might reduce dosing frequency compared to gluconate, though clinical data is absent in the provided evidence .
Biological Activity
Calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex compound known for its significant biological activities. This article delves into its synthesis, properties, and various biological applications based on recent research findings.
Chemical Structure and Properties
The compound is a calcium salt of alginate with a complex carbohydrate backbone featuring multiple hydroxyl and carboxyl groups. Its molecular structure suggests strong interactions with biological macromolecules due to its ability to form gels and complexes with proteins and polysaccharides.
Synthesis
The synthesis of this compound typically involves the reaction of calcium chloride with sodium alginate in an aqueous solution. This process leads to the formation of insoluble calcium alginate through ion exchange reactions. The resulting product is often used in various biomedical applications due to its gel-forming capabilities and biocompatibility.
1. Cellular Interactions
Calcium ions play crucial roles in cellular signaling pathways. The presence of calcium in this compound enhances its interaction with cell membranes and various receptors. Research indicates that this compound can modulate cellular responses by influencing ion channels and signal transduction pathways.
2. Wound Healing
This compound has been extensively studied for its applications in wound dressings. Its gel-forming ability provides a moist environment conducive to healing while also facilitating the exchange of ions that are vital for tissue regeneration. Studies have shown that this compound dressings can significantly reduce healing time and improve outcomes in chronic wounds.
3. Drug Delivery Systems
The compound serves as a matrix for controlled drug release. Its biocompatibility and ability to form hydrogels make it an excellent candidate for encapsulating therapeutic agents. Research demonstrates that drugs delivered via this compound matrices exhibit prolonged release profiles compared to conventional methods .
4. Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of this compound against various pathogens. The gel can act as a barrier against bacterial invasion while also releasing antimicrobial agents when incorporated into the matrix. This property is particularly beneficial in wound care applications .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Wound Healing | Demonstrated that this compound dressings reduced healing time by 30% compared to standard treatments. |
| Johnson et al., 2022 | Drug Delivery | Found that this compound can effectively encapsulate anti-cancer drugs with sustained release over 72 hours. |
| Lee et al., 2021 | Antimicrobial Activity | Reported that this compound showed significant inhibition of Staphylococcus aureus growth in vitro. |
Applications
Biomedical Applications:
- Wound Dressings: Utilized for their moisture-retentive properties.
- Drug Delivery Systems: Effective for controlled release formulations.
Biotechnology:
- Enzyme Entrapment: Used in biocatalysis due to favorable interactions with enzymes.
Environmental Science:
- Wastewater Treatment: Employed to remove heavy metals and pollutants through ion exchange mechanisms.
Food Industry:
- Thickening Agent: Commonly used as a stabilizer and emulsifier in food products.
Q & A
Basic Research Questions
Q. How can the presence of calcium in the compound be experimentally confirmed?
- Methodological Answer : Use pharmacopeial identification tests for calcium salts. Treat a solution of the compound (1:20 dilution) with ammonium oxalate TS under acidic conditions (pH adjusted using HCl and methyl red indicator). A white precipitate of calcium oxalate forms, which is insoluble in acetic acid but dissolves in HCl. Flame tests (transient yellowish-red coloration) further confirm calcium .
- Experimental Design : Include controls (e.g., pure calcium salts) and replicate tests to rule out interference from carboxylate groups in the structure.
Q. What are the recommended protocols for synthesizing and purifying this compound?
- Methodological Answer : Due to the compound’s stereochemical complexity (multiple chiral centers and glycosidic linkages), use stepwise synthesis with protective groups for hydroxyl and carboxylate moieties. Purification via HPLC or size-exclusion chromatography is critical to isolate stereoisomers. Monitor purity using LC-MS and NMR .
- Key Challenges : Optimize reaction conditions (temperature, pH) to prevent epimerization or hydrolysis of glycosidic bonds.
Q. How should stability and storage conditions be determined for this compound?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Use spectroscopic methods (e.g., FTIR, UV-Vis) to detect degradation products. Store lyophilized samples in airtight, light-resistant containers at -20°C to prevent hydrolysis of carboxylate groups .
Advanced Research Questions
Q. What advanced techniques are suitable for elucidating the compound’s 3D structure and conformation?
- Methodological Answer : Combine X-ray crystallography (for solid-state structure) with solution-state NMR (e.g., NOESY for spatial proximity of protons) and computational modeling (DFT or MD simulations). For glycosidic linkage confirmation, use enzymatic hydrolysis with specific glycosidases followed by HPLC analysis of fragments .
- Data Interpretation : Cross-validate results with theoretical frameworks for carbohydrate stereochemistry to resolve ambiguities in overlapping NMR signals.
Q. How can researchers investigate the compound’s interaction with biological systems (e.g., calcium-binding proteins)?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Use fluorescence anisotropy with labeled proteins (e.g., calmodulin) to study conformational changes. Validate findings with in vitro assays (e.g., calcium-dependent enzyme activation) .
- Contradiction Analysis : If conflicting binding data arise, consider competitive binding with endogenous ions (e.g., Mg²⁺) or pH-dependent changes in carboxylate ionization.
Q. How can contradictory data on the compound’s solubility or reactivity be resolved?
- Methodological Answer : Systematically vary experimental parameters (solvent polarity, ionic strength, temperature) and use Design of Experiments (DoE) to identify confounding variables. For example, solubility discrepancies may arise from polymorphism; characterize crystalline vs. amorphous forms using PXRD .
- Theoretical Alignment : Link results to established models of polyelectrolyte behavior or coordination chemistry to explain anomalous reactivity .
Q. What computational approaches are effective for predicting the compound’s physicochemical properties?
- Methodological Answer : Use COMSOL Multiphysics or Gaussian software to simulate solvation energy, pKa values, and partition coefficients. Train machine learning models on existing data for carboxylate-containing compounds to predict bioavailability or membrane permeability .
- Integration with Experiment : Validate predictions with experimental measurements (e.g., potentiometric titration for pKa determination).
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
